[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol
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Overview
Description
[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol is a complex organic compound characterized by its unique cyclopropane and pyrrolizine ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the cyclopropane and pyrrolizine rings, followed by functionalization to introduce the methanol group. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures efficient production and high-quality output. Safety measures and environmental considerations are also critical in the industrial setting to minimize any potential hazards associated with the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol exerts its effects involves interactions with specific molecular targets These interactions can influence various biochemical pathways, leading to the compound’s observed effects
Comparison with Similar Compounds
Similar Compounds
- [(1aR,6bS)-5-methylidene-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol
- Cyclopropa[a]pyrrolizine-6a(4H)-methanol, hexahydro-, (1aR,6bS)-
Uniqueness
[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
[(2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol |
InChI |
InChI=1S/C9H15NO/c11-6-9-2-1-3-10(9)5-7-4-8(7)9/h7-8,11H,1-6H2/t7-,8-,9?/m0/s1 |
InChI Key |
IDXKJRQMYZLFAY-JVIMKECRSA-N |
Isomeric SMILES |
C1CC2([C@H]3C[C@H]3CN2C1)CO |
Canonical SMILES |
C1CC2(C3CC3CN2C1)CO |
Origin of Product |
United States |
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